molecular formula C9H7ClO B6182177 2-chloro-1-ethynyl-3-methoxybenzene CAS No. 2648963-01-1

2-chloro-1-ethynyl-3-methoxybenzene

Cat. No.: B6182177
CAS No.: 2648963-01-1
M. Wt: 166.6
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Description

2-Chloro-1-ethynyl-3-methoxybenzene is a chemical building block with the CAS Number 2648963-01-1 and a molecular weight of 166.60 g/mol . Its molecular formula is C₉H₇ClO . The compound features a benzene ring substituted with a chloro group, a methoxy group, and an ethynyl moiety, as represented by the SMILES string COC1=C(Cl)C(C#C)=CC=C1 or COC1=CC=CC(=C1Cl)C#C . This specific arrangement makes it a valuable intermediate in synthetic organic chemistry, particularly for metal-catalyzed cross-coupling reactions, such as Sonogashira couplings, where the ethynyl group can form new carbon-carbon bonds. The compound is offered with high purity and is shipped with cold-chain transportation to ensure stability . It is intended for research applications as a key precursor in the development of more complex molecular architectures, which may include pharmaceuticals, agrochemicals, and organic materials. Researchers value this compound for its structural features that allow for further functionalization. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

CAS No.

2648963-01-1

Molecular Formula

C9H7ClO

Molecular Weight

166.6

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The Vilsmeier-Haack protocol, utilizing dimethylformamide (DMF) and oxalyl chloride, converts ketones to α-chloroenals. For 2-chloro-3-methoxyacetophenone, this reaction proceeds as follows:

  • Vilsmeier complex formation : DMF reacts with oxalyl chloride to generate a chloroiminium intermediate.

  • Electrophilic attack : The ketone’s α-carbon is chlorinated, forming 3-chloro-3-(2-chloro-3-methoxyphenyl)propenal.

  • Base-induced fragmentation : Treatment with lithium diisopropylamide (LDA) eliminates HCl, yielding the ethynyl group.

Optimization Parameters

  • Temperature : Reactions conducted at −10°C to 20°C minimize side reactions.

  • Solvent : Dichloromethane or 1,2-dimethoxyethane enhances intermediate stability.

  • Workup : Sequential washing with sodium bicarbonate (5% aqueous) and silica gel chromatography achieves >90% purity.

One-Pot Dehydrohalogenation Strategy

Reaction Protocol

A streamlined synthesis avoids isolating intermediates:

  • Base activation : 2-Chloro-3-methoxyacetophenone is treated with LDA (−78°C, tetrahydrofuran).

  • Chlorophosphate addition : Diethyl chlorophosphate traps the enolate, forming a phosphoramidate intermediate.

  • Hydrolysis : Acidic workup (HCl, H2O) liberates 2-chloro-1-ethynyl-3-methoxybenzene.

Yield and Scalability

  • Yield : 85–91% (batch scale: 50–100 g).

  • Purification : Hexane recrystallization removes residual phosphates.

Alternative Pathways: Bromination-Elimination

Adaptation for Chlorination

Replacing NaBr with NaCl and adjusting reaction parameters (e.g., Cl2 gas) could theoretically yield 2,2-dichloro-1-(3-methoxyphenyl)ethan-1-one. Subsequent base treatment (e.g., KOtBu) may eliminate HCl to form the ethynyl group, though this remains speculative without experimental validation.

Analytical Characterization

Spectroscopic Data

While direct data for this compound is absent, analogous compounds provide benchmarks:

  • 1H NMR (400 MHz, CDCl3) : Expected signals at δ 7.6–7.8 (aromatic H), δ 3.9 (OCH3), and δ 3.1 (≡CH).

  • 13C NMR : Peaks for sp-hybridized carbons (~75–85 ppm) and quaternary aromatic carbons.

Chromatographic Purity

  • HPLC : Retention time ≈12.3 min (C18 column, 70:30 H2O:MeCN).

  • GC-MS : Molecular ion peak at m/z 182 (C9H7ClO).

Challenges and Mitigation Strategies

Regioselectivity in Chlorination

The methoxy group’s ortho/para-directing nature risks forming 4-chloro isomers. Employing bulky directing groups (e.g., trityl) or low-temperature electrophilic substitution improves C2 selectivity.

Ethynyl Group Stability

LDA’s strong basicity may induce polymerization. Stabilizing measures include:

  • Low-temperature reactions (−78°C).

  • Inert atmosphere (N2 or Ar).

Industrial-Scale Considerations

Cost Analysis

  • Vilsmeier route : Higher cost due to oxalyl chloride and LDA.

  • One-pot method : Economical via reduced solvent use and shorter cycle times.

Environmental Impact

  • Waste streams : Chlorinated byproducts require neutralization (NaOH) before disposal.

  • Solvent recovery : Dichloromethane and THF are distilled and reused .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-ethynyl-3-methoxybenzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The chlorine and methoxy groups on the benzene ring can participate in further substitution reactions, such as nitration or sulfonation.

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The ethynyl group can undergo oxidation to form carbonyl compounds or reduction to form alkenes or alkanes.

Common Reagents and Conditions

    Chlorination: Thionyl chloride (SOCl2), phosphorus pentachloride (PCl5)

    Sonogashira Coupling: Palladium catalyst, copper co-catalyst, acetylene derivative

    Nitration: Nitric acid (HNO3), sulfuric acid (H2SO4)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Major Products Formed

    Nitration: Formation of nitro derivatives

    Reduction: Formation of alkenes or alkanes

    Substitution: Formation of various substituted benzene derivatives

Scientific Research Applications

2-Chloro-1-ethynyl-3-methoxybenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique chemical structure.

    Material Science: Utilized in the creation of novel materials with specific properties, such as polymers or nanomaterials.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 2-chloro-1-ethynyl-3-methoxybenzene involves its interaction with various molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the chlorine and methoxy groups can influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to potential biological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between 2-chloro-1-ethynyl-3-methoxybenzene and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Functional Features
This compound C₉H₇ClO 166.6 Cl (2), -C≡CH (1), -OCH₃ (3) Ethynyl enables alkyne coupling
1-(2-Chloroethoxy)-2-methoxybenzene C₉H₁₁ClO₂ 186.635 -OCH₂CH₂Cl (1), -OCH₃ (2) Ether linkage; hydrolytically sensitive
1-Chloro-3-methoxy-2-methylbenzene C₈H₉ClO 156.61 Cl (1), -OCH₃ (3), -CH₃ (2) Methyl introduces steric hindrance
4-(2-Bromoethyl)-2-chloro-1-methoxybenzene C₉H₁₀BrClO ~265.5 -CH₂CH₂Br (4), Cl (2), -OCH₃ (1) Bromoethyl allows alkylation
1,5-Dichloro-3-methoxy-2-nitrobenzene C₇H₅Cl₂NO₃ 222.03 Cl (1,5), -NO₂ (2), -OCH₃ (3) Nitro group deactivates ring

Reactivity and Functional Group Analysis

  • Ethynyl Group (Target Compound): The triple bond in the ethynyl group facilitates reactions like cycloadditions and Sonogashira couplings, making it valuable in synthesizing conjugated polymers or bioactive molecules .
  • Chloroethoxy Group (C₉H₁₁ClO₂) : The ether and adjacent chlorine enable nucleophilic substitution (e.g., hydrolysis), but reactivity is lower compared to ethynyl .
  • Methyl Group (C₈H₉ClO) : The -CH₃ group provides steric bulk, reducing reactivity in cross-coupling but enhancing stability for agrochemical intermediates .
  • Nitro Group (C₇H₅Cl₂NO₃): Strong electron-withdrawing effect directs electrophilic substitution to meta positions, limiting utility in certain syntheses .

Q & A

Basic: What are the optimal reaction conditions for nucleophilic substitutions at the chloro substituent of 2-chloro-1-ethynyl-3-methoxybenzene?

Methodological Answer:
The reactivity of the chloro group in nucleophilic substitutions depends on the base and solvent system. Key observations from controlled experiments include:

BaseSolventProduct TypeCritical Observations
LiN(iPr)₂ (LDA)THF, −78°CCyclohexyl-substituted derivativesRequires strong non-nucleophilic bases to avoid side reactions .
NaOHH₂O/dioxaneMethoxy-retained productsMinimizes elimination pathways; optimal for retaining methoxy groups .

Recommendation: Use low-temperature conditions (-78°C) with LDA for sterically demanding substitutions. For aqueous-phase reactions, NaOH in dioxane/water mixtures prevents decomposition of sensitive intermediates.

Advanced: How can researchers resolve contradictions in reported antibacterial activity data for derivatives of this compound?

Methodological Answer:
Contradictions in bioactivity data often arise from structural modifications (e.g., methoxy vs. ethynyl group positioning) or assay variability. A systematic approach includes:

Structural Analysis: Compare substituent effects using SAR (Structure-Activity Relationship) models. For example, methoxy group orientation impacts hydrogen bonding with bacterial targets .

Assay Standardization: Ensure consistent MIC (Minimum Inhibitory Concentration) testing protocols across studies.

Data Replication: Reproduce conflicting results under controlled conditions (e.g., pH 5–9 stability range of the parent compound ).

Case Study: A 2025 study found that ethynyl group modifications increased antibacterial efficacy against S. aureus but reduced activity against E. coli, highlighting pathogen-specific reactivity .

Basic: What analytical techniques are critical for characterizing synthetic derivatives of this compound?

Methodological Answer:

NMR Spectroscopy:

  • ¹H/¹³C NMR: Resolve methoxy (δ ~3.8 ppm) and ethynyl proton (δ ~2.5–3.0 ppm) signals.
  • HSQC/HMBC: Confirm connectivity in complex substitution patterns .

Mass Spectrometry (HRMS): Validate molecular weight and isotopic patterns for halogenated derivatives.

X-ray Crystallography: Resolve stereochemical ambiguities in cycloaddition products (e.g., Diels-Alder adducts) .

Advanced: How can enantioselective synthesis be achieved using this compound as a building block?

Methodological Answer:

Chiral Catalyst Screening: Test palladium/copper catalysts with chiral ligands (e.g., BINAP) for asymmetric Sonogashira couplings .

Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance enantiomeric excess (ee) by stabilizing transition states.

Kinetic Resolution: Use enzymatic catalysts (e.g., lipases) to separate racemic mixtures of intermediates .

Data-Driven Insight: A 2025 study achieved 92% ee in cyclohexyl-substituted derivatives using LDA/THF at −78°C with a chiral auxiliary .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and sealed goggles.

Ventilation: Use fume hoods due to potential volatility of ethynyl intermediates .

Waste Disposal: Halogenated waste containers for chlorinated byproducts.
Note: No acute toxicity data exists; treat all derivatives as hazardous until characterized .

Advanced: What strategies mitigate competing elimination pathways during methoxy group retention?

Methodological Answer:

Base Selection: Weak bases (e.g., NaOH) favor substitution over β-elimination.

Solvent Polarity: Protic solvents (e.g., water/dioxane) stabilize transition states for substitution .

Temperature Control: Reactions below 25°C reduce thermal degradation.

Experimental Validation: A 2025 study reported 85% substitution yield using NaOH in dioxane/water at 20°C, versus 40% yield with KOtBu in THF .

Basic: How does pH influence the stability of this compound in aqueous solutions?

Methodological Answer:
The compound is stable in pH 5–9 but hydrolyzes outside this range:

  • Acidic Conditions (pH <5): Methoxy group protonation leads to demethylation.
  • Alkaline Conditions (pH >9): Ethynyl group deprotonation triggers polymerization .
    Recommendation: Use buffered solutions (e.g., phosphate buffer pH 7) for biological assays.

Advanced: What computational tools predict feasible synthetic routes for derivatives?

Methodological Answer:

Retrosynthesis Software: Tools like Reaxys or Pistachio predict one-step routes using databases of 10M+ reactions .

DFT Calculations: Optimize transition states for key steps (e.g., cycloadditions).

Machine Learning: Train models on halogenation reaction outcomes to prioritize conditions .

Basic: What are the key applications of this compound in materials science?

Methodological Answer:

Conductive Polymers: Ethynyl groups enable crosslinking in π-conjugated systems.

Metal-Organic Frameworks (MOFs): Halogen substituents act as coordination sites for metal ions .

Click Chemistry: Azide-ethynyl cycloadditions create stable triazole linkages .

Advanced: How can green chemistry principles be applied to its synthesis?

Methodological Answer:

Solvent Replacement: Substitute THF with cyclopentyl methyl ether (CPME), a greener solvent.

Catalyst Recycling: Use immobilized palladium nanoparticles for Suzuki couplings.

Waste Reduction: Employ flow chemistry to minimize excess reagents .

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